2-Oxaspiro[4.4]nonan-6-amine 2-Oxaspiro[4.4]nonan-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17412883
InChI: InChI=1S/C8H15NO/c9-7-2-1-3-8(7)4-5-10-6-8/h7H,1-6,9H2
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

2-Oxaspiro[4.4]nonan-6-amine

CAS No.:

Cat. No.: VC17412883

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

2-Oxaspiro[4.4]nonan-6-amine -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 2-oxaspiro[4.4]nonan-9-amine
Standard InChI InChI=1S/C8H15NO/c9-7-2-1-3-8(7)4-5-10-6-8/h7H,1-6,9H2
Standard InChI Key QNRTWCCOQDVHIT-UHFFFAOYSA-N
Canonical SMILES C1CC(C2(C1)CCOC2)N

Introduction

2-Oxaspiro[4.4]nonan-6-amine is a bicyclic compound characterized by its unique spiro structure, which consists of a six-membered and a four-membered ring sharing a common atom. This compound belongs to the spirocyclic amines family and has garnered interest in various fields, including medicinal chemistry and organic synthesis. The molecular formula of 2-Oxaspiro[4.4]nonan-6-amine is C₈H₁₅NO, with a molecular weight of 141.21 g/mol.

Synthesis of 2-Oxaspiro[4.4]nonan-6-amine

The synthesis of 2-Oxaspiro[4.4]nonan-6-amine typically involves multi-step reactions. These methods often include the use of specific conditions such as temperature control, solvent choice, and catalysts to achieve desired yields and selectivity. While detailed industrial production methods are less documented, they generally follow similar synthetic routes optimized for yield and purity.

Biological Activity and Applications

The biological activity of 2-Oxaspiro[4.4]nonan-6-amine is primarily attributed to its ability to interact with specific molecular targets. Its spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. Research indicates that compounds with similar structures often exhibit significant biological properties, making 2-Oxaspiro[4.4]nonan-6-amine a candidate for further investigation in drug discovery.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Oxaspiro[4.4]nonan-6-amine, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Aspects
1-Oxaspiro[4.4]nonan-6-amineSimilar spirocyclic structureDifferent position of the amine group
1-Oxaspiro[4.4]nonan-7-amineSimilar spirocyclic frameworkAmine group located at a different position
2-Oxaspiro[4.4]nonan-4-amineSpirocyclic compound with an amine groupVariation in the position of the amine group
1,6-Dioxaspiro[4.4]nonan-2-oneContains additional oxygen atomsPotentially differing biological activity

Research Findings and Future Directions

Research on 2-Oxaspiro[4.4]nonan-6-amine suggests potential therapeutic applications due to its structural features and biological activity. Further studies are needed to fully explore its pharmacological properties and potential uses in drug development. The compound's unique spirocyclic structure and amine functional group make it a valuable candidate for modification and application in various fields of chemical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator